An In-depth Technical Guide to 2,6-Dimethylphenol
An In-depth Technical Guide to 2,6-Dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethylphenol (2,6-DMP), also known as 2,6-xylenol, is a pivotal organic compound with the chemical formula (CH₃)₂C₆H₃OH. While a seemingly simple substituted phenol, its unique structural arrangement—featuring two methyl groups ortho to the hydroxyl group—imparts significant steric hindrance that dictates its chemical reactivity and industrial utility. This guide provides a comprehensive technical overview of 2,6-DMP, detailing its core physicochemical properties, spectroscopic signature, industrial synthesis, and key chemical reactions. It serves as a foundational resource for professionals leveraging this molecule in polymer science, pharmaceutical synthesis, and the development of advanced materials.
Molecular Structure and Physicochemical Properties
2,6-Dimethylphenol is an aromatic alcohol consisting of a benzene ring substituted with a hydroxyl (-OH) group and two methyl (-CH₃) groups at the adjacent (ortho) positions 2 and 6.[1] This specific isomeric arrangement is the cornerstone of its chemical identity.
Causality Behind Key Properties:
-
Steric Hindrance: The two bulky methyl groups flanking the hydroxyl group create a sterically hindered environment. This physical obstruction is a dominant factor in its reactivity. It hinders typical phenol reactions at the hydroxyl group, such as etherification with bulky electrophiles, but critically, it favors the C-O coupling required for polymerization.
-
Electronic Effects: The methyl groups are weakly electron-donating, which slightly activates the aromatic ring toward electrophilic substitution. However, the steric hindrance often overrides these electronic effects, directing reactivity pathways.
-
Acidity: As a phenol derivative, 2,6-DMP is a weak acid. The electron-donating methyl groups slightly decrease its acidity compared to unsubstituted phenol, resulting in a pKa of approximately 10.59.[2]
A summary of its core physicochemical properties is presented below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 576-26-1 | [2][3][4][5][6] |
| Molecular Formula | C₈H₁₀O | [2][5][7][8] |
| Molecular Weight | 122.16 g/mol | [1][2][5][7] |
| Appearance | White to off-white crystalline solid | [1][2][9] |
| Melting Point | 43-48 °C (109-118 °F) | [1][2][5][8] |
| Boiling Point | 203 °C (397 °F) | [1][2][5][8] |
| Density | ~1.15 g/cm³ | [2] |
| pKa | 10.59 (at 25°C) | [2] |
| Solubility | Slightly soluble in water (~8-10 g/L at 20°C); soluble in alcohol, ether, benzene, chloroform, and alkali solutions. | [1][2][9] |
| Flash Point | ~86 °C (187 °F) | [8] |
Spectroscopic Characterization
For unambiguous identification and quality control, understanding the spectroscopic profile of 2,6-DMP is essential.
-
¹H NMR (Proton NMR): The proton NMR spectrum is highly characteristic. It typically shows a singlet for the hydroxyl proton (-OH), a singlet for the six protons of the two equivalent methyl groups (-CH₃), and a multiplet pattern for the three protons on the aromatic ring.[10]
-
¹³C NMR (Carbon NMR): The carbon spectrum will display distinct signals for the four unique carbon environments in the molecule: the methyl carbons, the two aromatic carbons bonded to the methyl groups, the aromatic carbon bonded to the hydroxyl group, and the remaining aromatic carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum prominently features a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Strong absorptions related to C-H stretching of the methyl and aromatic groups appear around 2850-3100 cm⁻¹, and characteristic aromatic C=C stretching bands are observed in the 1450-1600 cm⁻¹ region.[11]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a strong molecular ion (M⁺) peak at m/z = 122, corresponding to the molecular weight of the compound.[12]
Industrial Synthesis and Manufacturing
The primary industrial route to 2,6-DMP is the selective ortho-alkylation of phenol with methanol in the vapor phase.[8][13] This process is conducted at high temperatures over a solid acid catalyst.[8]
Key Process Steps:
-
Feed Preparation: Gaseous phenol and methanol are mixed, often with a carrier gas like nitrogen.[14]
-
Catalytic Reaction: The gas mixture is passed through a reactor (e.g., a fluidized bed reactor) containing a metal oxide catalyst, such as magnesium oxide, cerium oxide, or manganese oxide-based catalysts.[13][15][16]
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 350-550 °C).[14][16]
-
Product Separation: The product stream, containing 2,6-DMP, o-cresol, unreacted phenol, and other byproducts, is cooled.
-
Purification: The desired 2,6-DMP is separated and purified from the mixture, usually via fractional distillation.[7][9]
The choice of catalyst is critical for achieving high selectivity towards the 2,6-isomer over other methylated phenols.[16]
Key Reactions and Reactivity
The unique structure of 2,6-DMP governs its reactivity, making it a valuable monomer for high-performance polymers.
Oxidative Coupling Polymerization
The most significant industrial reaction of 2,6-DMP is its oxidative coupling to form poly(p-phenylene oxide) (PPO), also known as polyphenylene ether (PPE).[1][15][17] This polymerization is typically catalyzed by a copper-amine complex in the presence of oxygen.[18][19][20]
The steric hindrance of the ortho-methyl groups prevents unwanted side reactions and directs the polymerization to proceed via C-O coupling, forming a linear polymer chain.[21] PPO is a high-performance thermoplastic renowned for its excellent thermal stability, dimensional strength, and dielectric properties.[1][15]
Other Reactions
-
Derivatization: It serves as a precursor for other important chemicals. For example, reaction with ammonia can produce 2,6-dimethylaniline, and chlorination yields the antiseptic chloroxylenol.[8]
-
Antioxidant Synthesis: The phenolic moiety makes 2,6-DMP and its derivatives effective antioxidants, used to prevent degradation in plastics, rubbers, and oils.[1][9]
Applications
The applications of 2,6-DMP are diverse and critical to several advanced industries:
-
High-Performance Polymers: Its primary application is as the monomer for PPO (PPE) resins.[1][9][17] These are used in automotive parts, electronics, and industrial machinery due to their high heat resistance and mechanical stability.[1][15]
-
Pharmaceutical Intermediate: It is a key starting material in the synthesis of certain pharmaceuticals.[1][22]
-
Antioxidants and Stabilizers: Used in the production of antioxidants for various materials.[1][9]
-
Disinfectants and Agrochemicals: Serves as an intermediate for disinfectants and in the synthesis of some pesticides and herbicides.[1][17]
-
Other Chemical Synthesis: It acts as a versatile building block for specialty chemicals, dyes, and other resins.[1][22]
Safety and Handling
2,6-Dimethylphenol is classified as a toxic and corrosive substance.[4][23]
-
Hazards: It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[4][23][24] Inhalation may be fatal due to respiratory system damage.[25] It is also toxic to aquatic life with long-lasting effects.[4][24]
-
Personal Protective Equipment (PPE): When handling 2,6-DMP, appropriate PPE is mandatory. This includes chemical-resistant gloves, safety glasses with a face shield, and protective clothing.[23][26] Work should be conducted in a well-ventilated area or under a chemical fume hood.[23][27]
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents, acid chlorides, bases, steel, and copper alloys.[2][25] The container should be tightly closed.[24]
-
Spill Response: In case of a spill, remove all ignition sources. Dampen the solid material with ethanol (60-70%) before transferring to a suitable container for disposal.[25]
Experimental Protocol: Synthesis of a 2,6-DMP Derivative
This protocol describes a representative laboratory-scale reaction, illustrating the use of 2,6-DMP as a nucleophile.
Objective: Synthesis of Ethyl 3-(2,6-dimethylphenoxy)propenoate via a Michael-type addition.
Self-Validation System: The success of the reaction is validated by monitoring the consumption of starting materials via Thin-Layer Chromatography (TLC) and characterization of the final product by ¹H NMR to confirm the formation of the new C-O bond and the presence of the ethyl propiolate moiety.
Materials:
-
2,6-Dimethylphenol (1.5 g, 12.3 mmol)
-
Ethyl propiolate (1.2 mL, 12.6 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (100 mg, 0.9 mmol)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Ethyl acetate
-
10% Potassium hydroxide (KOH) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2,6-dimethylphenol (1.5 g), DABCO (100 mg), and dichloromethane (2 mL).[28]
-
Stir the mixture magnetically until all solids dissolve.
-
Prepare a solution of ethyl propiolate (1.2 mL) in dichloromethane (3 mL).[28]
-
Slowly add the ethyl propiolate solution dropwise to the reaction mixture over a period of 5-10 minutes.[28]
-
Monitor the reaction progress using TLC (eluent: n-hexane/ethyl acetate). The disappearance of the 2,6-DMP spot and the appearance of a new product spot indicates reaction progression.
-
Once the reaction is complete (typically after several hours at room temperature), dilute the mixture with ethyl acetate (~70 mL).[28]
-
Transfer the solution to a separatory funnel and wash with 10% KOH solution to remove any unreacted phenol, followed by a wash with saturated brine.[28]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[28]
-
Purify the product via column chromatography if necessary.
-
Characterize the final product (Ethyl 3-(2,6-dimethylphenoxy)propenoate) by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.
Conclusion
2,6-Dimethylphenol is a cornerstone chemical intermediate whose industrial importance is disproportionate to its simple structure. The steric hindrance provided by its ortho-methyl groups is not a limitation but a critical design feature that enables the controlled synthesis of high-performance PPO polymers. A thorough understanding of its properties, synthesis, and reactivity is fundamental for scientists and researchers aiming to innovate in materials science, organic synthesis, and drug development.
References
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2,6-Xylenol - Wikipedia. (n.d.). Retrieved from [Link]
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Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. (2023). MDPI. Retrieved from [Link]
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Synthesis of 2,6-dimethylphenol - PrepChem.com. (n.d.). Retrieved from [Link]
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2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem. (n.d.). Retrieved from [Link]
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Xylenol (Dimethylphenol): Core Production Technologies:Purification Technology. (n.d.). Retrieved from [Link]
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Chemical Properties of Phenol, 2,6-dimethyl- (CAS 576-26-1) - Cheméo. (n.d.). Retrieved from [Link]
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The oxidative coupling polymerization of 2,6-dimethylphenol catalyzed by a μ-OCH 3-bridged dicopper(II) complex catalyst | Request PDF. (2018). ResearchGate. Retrieved from [Link]
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Showing Compound 2,6-Dimethylphenol (FDB008878) - FooDB. (n.d.). Retrieved from [Link]
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Oxidative Coupling Copolycondensation of 2,6-Dimethylphenol with 2,5-Dimethylphenol: Highly Thermostable Poly(phenylene ether). (2008). ResearchGate. Retrieved from [Link]
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OXIDATIVE POLYMERIZATION BEHAVIOR OF 2,6-DIMETHYLPHENOL IN AQUEOUS MEDIA WITH POTASSIUM FERRICYANIDE. (2010). World Scientific Publishing. Retrieved from [Link]
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